molecular formula C20H21NO2 B11401527 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11401527
M. Wt: 307.4 g/mol
InChI Key: WXIKPGRWNYTYCS-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives in the presence of a dehydrating agent can yield the benzofuran core.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.

    2-(1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide: Lacks the dimethyl groups on the benzofuran ring.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide: Has a single methyl group on the phenyl ring.

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of both dimethyl groups on the benzofuran ring and the phenyl ring. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H21NO2/c1-12-5-8-18(14(3)9-12)21-19(22)10-16-11-23-20-15(4)13(2)6-7-17(16)20/h5-9,11H,10H2,1-4H3,(H,21,22)

InChI Key

WXIKPGRWNYTYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3C)C)C

Origin of Product

United States

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